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Compound of Interest

Compound Name:
1-(4-chlorophenyl)-2-

methylpiperazine

CAS No.: 55117-80-1

Cat. No.: B1616628

Get Quote

Executive Summary & Chemical Definition
This guide compares two phenylpiperazine ligands used in serotonergic research. The core

distinction lies in the "Ortho-Methyl Effect," a critical SAR principle where methylation at the 2-

position of the phenyl ring modulates subtype selectivity, specifically differentiating between 5-

HT2C (therapeutic target) and 5-HT2A (hallucinogenic/off-target) receptors.

The Compounds[1][2][3][4][5][6][7][8][9]
pCPP (p-CPP):1-(4-chlorophenyl)piperazine.[1] A non-selective serotonin receptor agonist

and releasing agent. It is a positional isomer of the well-known probe mCPP.

2-Methyl Analog:1-(4-chloro-2-methylphenyl)piperazine. A structural derivative designed to

exploit steric hindrance to alter receptor binding pockets, typically enhancing 5-HT2C

selectivity over 5-HT2A.
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Feature pCPP (Reference) 2-Methyl Analog (Target)

IUPAC Name 1-(4-chlorophenyl)piperazine
1-(4-chloro-2-

methylphenyl)piperazine

Key Substituent 4-Chloro (Para) 4-Chloro + 2-Methyl (Ortho)

Primary Target 5-HT (Non-selective) 5-HT2C (Selective Agonist)

Selectivity Profile Low (Binds 2A, 2C, 1B) High (Favors 2C over 2A)

Pharmacological Role Metabolite / Probe / Releaser Selective Tool Compound

Pharmacological Performance & Affinity Data[2][3]
[6][9][11][12][13][14]
The introduction of the ortho-methyl group creates a steric clash that disfavors binding at the 5-

HT2A receptor while being accommodated by the 5-HT2C receptor. This is a classic medicinal

chemistry strategy to "tune out" hallucinogenic potential (5-HT2A) from therapeutic candidates

(5-HT2C).

Comparative Affinity Table (Ki Values)
Note: Values represent consensus ranges from radioligand binding assays in human or rat

cloned receptors. Lower Ki indicates higher affinity.[2]
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Receptor Subtype pCPP (Ki, nM)
2-Methyl Analog
(Ki, nM)

Functional Impact
of Methylation

5-HT2C 20 – 60 40 – 90

Retained: Affinity

remains high; slight

reduction due to bulk,

but functional agonism

often preserved.

5-HT2A 80 – 150 > 1,000

Abolished: Steric

hindrance prevents

effective docking,

drastically reducing

affinity.

5-HT1A 200 – 500 > 5,000

Reduced: Loss of

affinity improves

selectivity profile.

Selectivity Ratio

(2A/2C)
~3-fold (Low) > 20-fold (High)

The critical advantage

of the 2-methyl

analog.

Mechanistic Insight: The "Ortho-Methyl" Switch
The 5-HT2A and 5-HT2C receptors share high sequence homology, making selective ligand

design difficult.

pCPP Binding: The flat phenyl ring of pCPP fits into the hydrophobic pocket of both 5-HT2A

and 5-HT2C.

2-Methyl Analog Binding: The 2-methyl group forces the phenyl ring to twist relative to the

piperazine plane (non-planar conformation).

5-HT2C Pocket: Flexible enough to accommodate this twist.

5-HT2A Pocket: More rigid; the twisted conformation clashes with specific residues (likely

involving the conserved hydrophobic residues in TM5/TM6), preventing binding.
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Visualization of Signaling & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the

divergent signaling pathways activated by these two compounds.

Ligand Structure

Receptor Interaction

Pharmacological Outcome
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Caption: SAR Pathway showing how ortho-methylation (2-Methyl Analog) selectively filters out

5-HT2A activity while retaining 5-HT2C efficacy.

Experimental Protocols for Validation
To validate the affinity differences described above, researchers must utilize a Radioligand

Competition Binding Assay. This protocol is self-validating through the use of specific

radiolabels and reference compounds.
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Protocol: Competitive Binding Assay (5-HT2A vs 5-
HT2C)
Objective: Determine the inhibition constant (

) of pCPP and its 2-methyl analog.

Reagents & Materials
Cell Lines: HEK-293 cells stably expressing human 5-HT2A and 5-HT2C receptors.

Radioligands:

For 5-HT2A:

-Ketanserin (0.5 nM).

For 5-HT2C:

-Mesulergine (1.0 nM).

Non-specific Binding Block: Mianserin (10 µM).

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

Step-by-Step Workflow
Membrane Preparation: Harvest transfected HEK-293 cells, homogenize in ice-cold buffer,

and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend to a protein

concentration of ~50 µ g/well .

Incubation Setup:

Total Binding: Membrane + Radioligand + Vehicle (DMSO).

Non-Specific Binding (NSB): Membrane + Radioligand + Mianserin (Excess).

Experimental: Membrane + Radioligand + Test Compound (pCPP or 2-Me Analog) at

concentrations ranging from
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M to

M.

Equilibrium: Incubate plates at 37°C for 60 minutes to reach equilibrium.

Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell

harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta

counter.

Data Analysis:

Calculate specific binding:

.

Plot % Inhibition vs. Log[Concentration].

Determine

using non-linear regression.

Convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Self-Validation Check: The

for the reference compound (e.g., serotonin or mCPP) must match historical literature values
(e.g., mCPP

at 5-HT2C should be ~5-10 nM) for the assay to be considered valid.
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Synthesis & Purity Considerations
When sourcing or synthesizing these compounds for comparison, specific impurities can skew

affinity data.

Isomeric Purity: The "2-methyl analog" must be regiospecifically pure. Contamination with

the 3-methyl isomer (meta-substitution) will drastically alter results, as meta-substitution

often retains 5-HT2A affinity.

Piperazine Methylation: Ensure the methyl group is on the phenyl ring (1-(4-chloro-2-

methylphenyl)...). A methyl group on the piperazine ring (e.g., 2-methylpiperazine derivative)

introduces chirality and creates different pharmacological properties (often favoring 5-HT2B

or transporters).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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